molecular formula C36H36N2O9 B445366 DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B445366
M. Wt: 640.7g/mol
InChI Key: YIVKNYGSDRLGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the nitrophenoxy and methoxyphenyl intermediates, followed by their coupling with the hexahydroquinoline core. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenoxy group may yield a nitroquinoline derivative, while reduction of the nitro group results in an aminoquinoline compound .

Scientific Research Applications

DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C36H36N2O9

Molecular Weight

640.7g/mol

IUPAC Name

diethyl 4-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C36H36N2O9/c1-5-45-35(40)30-21(3)37-26-19-25(22-12-8-7-9-13-22)32(36(41)46-6-2)34(39)33(26)31(30)23-16-17-28(44-4)24(18-23)20-47-29-15-11-10-14-27(29)38(42)43/h7-18,25,31-32,37H,5-6,19-20H2,1-4H3

InChI Key

YIVKNYGSDRLGHB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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